molecular formula C22H27ClN6O B2625457 5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole CAS No. 1396800-29-5

5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole

Cat. No.: B2625457
CAS No.: 1396800-29-5
M. Wt: 426.95
InChI Key: MYHWNYXSXGZWMW-UHFFFAOYSA-N
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Description

5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmacologically privileged motifs, including an indole core, a piperazine linker, and a 1,2,4-triazole ring system. The strategic integration of these moieties suggests potential for diverse biological activity and makes it a valuable scaffold for exploring novel therapeutic targets. Its primary research application lies in the investigation of structure-activity relationships (SAR) within compound libraries aimed at developing new therapeutic agents. Researchers may utilize this compound as a key intermediate or target molecule in hit-to-lead optimization campaigns, particularly in areas such as oncology, CNS disorders, and infectious diseases. The indole and triazole-piperazine structures are common in pharmaceuticals and biochemical probes . The compound is provided with comprehensive analytical data, including NMR, LC-MS, and HPLC purity certification to ensure identity and quality for rigorous research applications. This product is intended for laboratory research purposes only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c23-17-6-7-19-16(12-17)13-20(25-19)22(30)28-10-8-27(9-11-28)14-21-26-24-15-29(21)18-4-2-1-3-5-18/h6-7,12-13,15,18,25H,1-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHWNYXSXGZWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H24ClN5O
  • Molecular Weight : 391.89 g/mol
  • IUPAC Name : 5-chloro-2-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole

Biological Activity Overview

The biological activity of 5-chloro-2-{...} has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial activity against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus2.0
Escherichia coli8.0
Pseudomonas aeruginosa4.0
Bacillus subtilis6.0

The antimicrobial mechanism is primarily attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The piperazine moiety enhances interaction with bacterial DNA gyrase, leading to effective inhibition of DNA replication in Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study on Breast Cancer Cells
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
    • Mechanistic studies revealed that the compound activates p53 signaling pathways, leading to increased expression of pro-apoptotic factors .
  • Case Study on Lung Cancer Cells
    • Another study focused on A549 lung cancer cells, where treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and a reduction in colony formation ability.
    • The observed effects were linked to downregulation of cyclin B1 and cdc2 expression levels .

Future Directions and Conclusion

The biological activity of 5-chloro-2-{...} presents significant potential for further development as both an antimicrobial and anticancer agent. Ongoing research should focus on:

  • In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.

Scientific Research Applications

Pharmacological Properties

The compound exhibits promising antifungal and antiproliferative activities, which can be attributed to its structural features that include the triazole and piperazine moieties.

Antifungal Activity

Recent studies have highlighted the efficacy of triazole derivatives as antifungal agents. The incorporation of a triazole ring enhances the compound's ability to inhibit fungal growth, particularly against species such as Candida and Aspergillus . The structure of 5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole suggests it may possess similar antifungal properties due to its triazole component.

Antiproliferative Activity

Studies have shown that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 42 nM against pancreatic and breast cancer cell lines . The presence of the piperazine and carbonyl functionalities in the compound could enhance its interaction with biological targets involved in cancer proliferation.

Antifungal Treatments

Given its structural similarity to known antifungal agents like posaconazole, this compound could be explored for its potential to treat invasive fungal infections . Its effectiveness against resistant strains would be a significant area for further research.

Cancer Therapy

The antiproliferative properties suggest potential applications in oncology. The compound may serve as a lead structure for developing new anticancer drugs targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

StudyFocusFindings
Blokhina et al. (2022)Antifungal ActivityIdentified triazole derivatives with potent antifungal properties comparable to standard treatments .
Recent Antiproliferative StudiesCancer Cell LinesDemonstrated GI50 values indicating significant activity against pancreatic and breast cancer cells .

Comparison with Similar Compounds

Indole-1,2,4-Triazole Conjugates ()

Compounds in share the indole-triazole core but differ in substituents. Key examples include:

Compound ID Substituent on Triazole Melting Point (°C) Key Spectral Data (MS m/z)
Target Compound Piperazinyl-carbonyl Not reported Not available
6q 4-Cyanobenzylthio 235 MS: 434 (M+)
6r 4-Chlorobenzylthio 250 MS: 455 (M+)
6s 2,4-Dichlorobenzylthio 200 MS: 489 (M+)

Structural Insights :

  • The target compound’s piperazinyl-carbonyl group introduces a polar, flexible linker, contrasting with the thioether (-S-) bonds in 6q–6s. This may enhance water solubility but reduce membrane permeability compared to lipophilic thioether analogs .
  • Higher melting points in 6r (250°C) vs. 6s (200°C) suggest dichloro substituents reduce crystallinity, whereas chloro-benzylthio groups promote packing efficiency .

Pyrazole and Imidazo[4,5-b]pyridine Derivatives ()

  • 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole (6b) (): Features a pyrazole-indole hybrid with a chlorobenzamide group. Melting point (243–244°C) and MS (m/z 364) indicate rigidity due to planar pyrazole and hydrogen-bonding amide .
  • Imidazo[4,5-b]pyridine Inhibitors (27d, 22b) (): These kinase inhibitors replace indole with imidazo[4,5-b]pyridine but retain piperazine-triazole motifs. For example, 27d includes a 1,3-dimethylpyrazole substituent, showing how heterocyclic diversity modulates target selectivity .

Pharmacological Implications :

  • The target compound’s indole-triazole-piperazine architecture may favor antimicrobial or kinase inhibitory activity, as seen in analogs (). However, pyrazole-based compounds () exhibit higher thermal stability, likely due to stronger intermolecular interactions .

Halogen Substituent Effects ()

  • Chloro vs. bromo derivatives in thiazole-based compounds () demonstrate that chloro groups enhance electronegativity and binding to hydrophobic pockets, while bromo analogs increase molecular weight and van der Waals interactions. The target compound’s 5-chloroindole may similarly optimize halogen bonding in therapeutic targets .

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